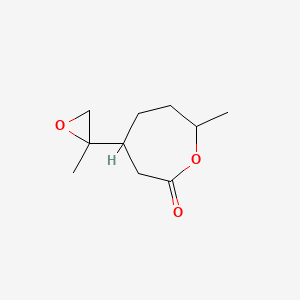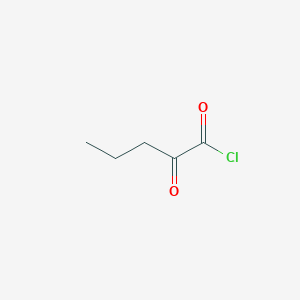
Pentanoyl chloride, 2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoyl chloride, 2-oxo-: is an acyl chloride derived from pentanoic acid. It is a colorless liquid that is primarily used to attach the valeroyl group in various chemical reactions . This compound is known for its reactivity and is commonly used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Pentanoyl chloride, 2-oxo-, is typically synthesized by the chlorination of valeric acid. The reaction involves the substitution of the hydroxyl group in valeric acid with a chlorine atom, resulting in the formation of pentanoyl chloride .
Industrial Production Methods: : In industrial settings, the production of pentanoyl chloride involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride. These agents facilitate the replacement of the hydroxyl group with a chlorine atom under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: : Pentanoyl chloride, 2-oxo-, undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form pentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Friedel-Crafts Acylation: Reacts with benzene to form valerophenone.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amidation reactions.
Benzene: For Friedel-Crafts acylation reactions.
Major Products Formed
Pentanoic acid: From hydrolysis.
Esters: From esterification.
Amides: From amidation.
Valerophenone: From Friedel-Crafts acylation.
Wissenschaftliche Forschungsanwendungen
Pentanoyl chloride, 2-oxo-, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the valeroyl group into various molecules.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentanoyl chloride, 2-oxo-, involves the nucleophilic attack on the carbonyl carbon by various nucleophiles such as water, alcohols, and amines. This leads to the formation of different products depending on the nucleophile involved. The molecular targets and pathways include the formation of esters, amides, and acids through substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoyl chloride: Similar in structure but with one less carbon atom.
Hexanoyl chloride: Similar in structure but with one more carbon atom.
Propionyl chloride: Similar in structure but with two less carbon atoms.
Uniqueness: : Pentanoyl chloride, 2-oxo-, is unique due to its specific chain length, which imparts distinct reactivity and properties compared to its shorter and longer chain analogs. This makes it particularly useful in certain synthetic applications where the valeroyl group is desired .
Eigenschaften
CAS-Nummer |
207223-17-4 |
|---|---|
Molekularformel |
C5H7ClO2 |
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
2-oxopentanoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-4(7)5(6)8/h2-3H2,1H3 |
InChI-Schlüssel |
SYRMUFNMCMVUGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


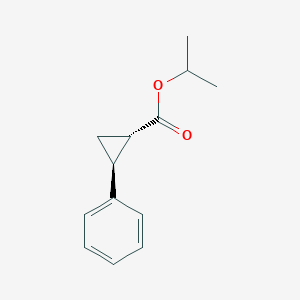

![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)
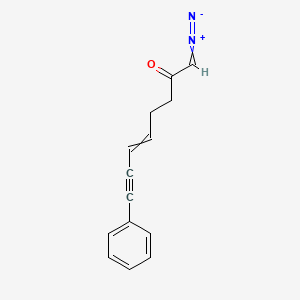

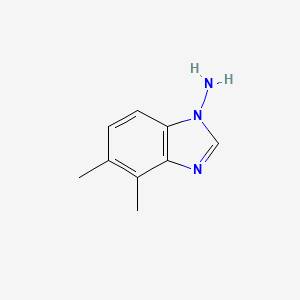
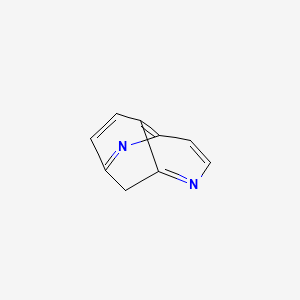
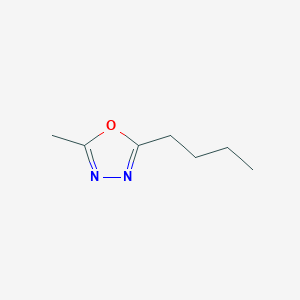
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
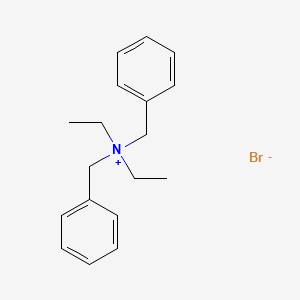
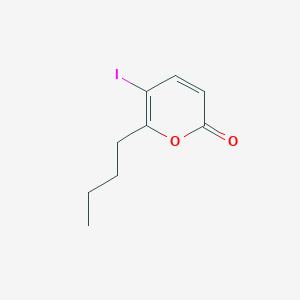
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
